molecular formula C17H21FN4O3 B12696087 1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- CAS No. 74274-67-2

1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-

Cat. No.: B12696087
CAS No.: 74274-67-2
M. Wt: 348.4 g/mol
InChI Key: RVBJURNLEDDIAW-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic compound belonging to the class of fluoroquinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Naphthyridine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: This step is usually achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperazine Moiety: This is done through nucleophilic substitution reactions, often using piperazine derivatives.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and yield.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification: Employing techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorine and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinolone and dihydroquinolone derivatives, which can exhibit different biological activities.

Scientific Research Applications

1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its antibacterial properties and mechanisms of resistance.

    Medicine: Investigated for its potential use in treating bacterial infections, including those resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

    Levofloxacin: Known for its higher potency and broader spectrum of activity.

    Moxifloxacin: Exhibits enhanced activity against Gram-positive bacteria.

Uniqueness

1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific structural modifications, which confer distinct pharmacological properties, including improved efficacy and reduced resistance development compared to other fluoroquinolones.

Properties

CAS No.

74274-67-2

Molecular Formula

C17H21FN4O3

Molecular Weight

348.4 g/mol

IUPAC Name

1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C17H21FN4O3/c1-3-20-5-7-22(8-6-20)16-13(18)9-11-14(23)12(17(24)25)10-21(4-2)15(11)19-16/h9-10H,3-8H2,1-2H3,(H,24,25)

InChI Key

RVBJURNLEDDIAW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=O)C(=CN(C3=N2)CC)C(=O)O)F

Origin of Product

United States

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